molecular formula C21H24Cl2O8S2 B14154465 Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl CAS No. 20550-17-8

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl

Cat. No.: B14154465
CAS No.: 20550-17-8
M. Wt: 539.4 g/mol
InChI Key: KOZKMPBVEFANRC-UHFFFAOYSA-N
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Description

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl is a complex chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its multiple tosyl groups and chloride ions, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl typically involves multiple steps, starting with the preparation of intermediate compounds that contain tosyl groups. These intermediates are then subjected to further reactions to introduce the hexyl and methyl groups, followed by the addition of chloride ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems to monitor and control reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new products with altered chemical properties.

    Reduction: Reduction reactions can convert this compound into different derivatives by removing oxygen or adding hydrogen.

    Substitution: The tosyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled environments, such as inert atmospheres and specific solvents, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications includes exploring its effects on cellular processes and its use as a drug precursor.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tosyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the chloride ions may influence ionic interactions and stability of the compound in various environments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl include other tosylated derivatives and chlorinated organic molecules. Examples are p-toluenesulfonyl chloride and hexachlorocyclohexane.

Uniqueness

What sets this compound apart is its combination of multiple tosyl groups and chloride ions, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties that are not easily achieved with other compounds.

Properties

CAS No.

20550-17-8

Molecular Formula

C21H24Cl2O8S2

Molecular Weight

539.4 g/mol

IUPAC Name

[3-chloro-2-(chloromethyl)-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H24Cl2O8S2/c1-13-4-8-15(9-5-13)32(24,25)30-19-18(23)17(12-22)29-21(28-3)20(19)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-21H,12H2,1-3H3

InChI Key

KOZKMPBVEFANRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC(C2Cl)CCl)OC)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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